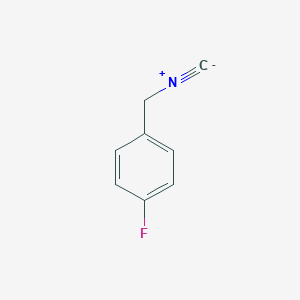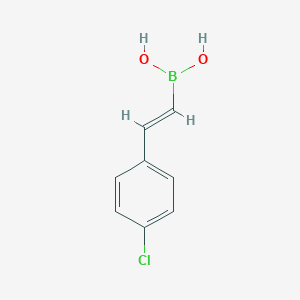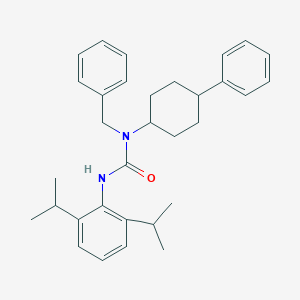
2-(Hydroxymethyl)-2-phenylpropane-1,3-diol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the Reformatsky reaction is used to produce diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates from 2-phenylpropanal, which shares a phenyl and hydroxymethyl moiety with our compound of interest . Enzymatic polymerization is another method used to synthesize biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, indicating the versatility of hydroxymethyl-containing compounds in polymer chemistry . Additionally, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives have been synthesized and evaluated for biological activity, showcasing the potential of hydroxymethyl and phenyl groups in drug development .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques. For example, the crystal structure and biological evaluation of novel pyrazol-1-yl-phenylethanol derivatives, which include hydroxymethyl groups, have been determined using X-ray crystal diffraction and NMR . Similarly, the structural studies of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones in the solid phase and in solution provide insights into the tautomerism and conformation of compounds with phenyl and hydroxyl groups .
Chemical Reactions Analysis
The chemical reactivity of compounds with hydroxymethyl and phenyl groups is diverse. The hydrocarbonylation of prop-2-en-1-ol to produce butane-1,4-diol and 2-methylpropan-1-ol catalyzed by rhodium triethylphosphine complexes is an example of how these moieties can be involved in complex chemical transformations . Phenylmercury derivatives of hydroxymethylene-substituted compounds have been synthesized, indicating the potential for organometallic chemistry involving hydroxymethyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with hydroxymethyl and phenyl groups are influenced by their molecular structure. For instance, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan demonstrates how the number of methylene units in the dicarboxylic segments affects the physical properties of the resulting polyesters . The resolution and determination of the absolute configurations of the enantiomers of 2-hydroxymethyl-1,4-dioxane provide insights into the stereochemical aspects of such compounds .
Applications De Recherche Scientifique
Synthesis and Immunological Applications
2-(Hydroxymethyl)-2-phenylpropane-1,3-diol has been studied for its potential in immunosuppressive applications. A study by Kiuchi et al. (2000) synthesized a series of compounds related to this compound, exploring their immunosuppressive effects, particularly for organ transplantation (Kiuchi et al., 2000).
Chemical Synthesis and Purity
Zhang Xiu-qin (2009) focused on the synthesis of 2-Phenylpropane-1,3-diol, achieving high purity and yield. This research is significant for understanding the preparation methods and purity analysis of this compound (Zhang Xiu-qin, 2009).
Microbial Oxidation Studies
Ohta and Tetsukawa (1979) conducted studies on the microbial oxidation of similar compounds, demonstrating the distinction of pro-(R) and pro-(S) hydroxymethyl groups in their transformations. This research helps in understanding the microbial interactions with such compounds (Ohta & Tetsukawa, 1979).
Asymmetric Hydrogenation
Research by Toukoniitty et al. (2004) investigated the asymmetric hydrogenation of compounds related to 2-phenylpropane-1,3-diol, highlighting the importance of specific molecular groups for achieving high enantioselectivity (Toukoniitty et al., 2004).
Catalysis and Stereochemistry
Sarvary, Wan, and Frejd (2002) synthesized optically pure 1,3-diols, including 1-phenylpropane-1-3-diol, for use in catalysis. This research is pivotal in understanding the stereochemistry and catalytic applications of such diols (Sarvary et al., 2002).
Chemical Decomposition Studies
Challis and Yousaf (1991) explored the decomposition of related bromonitroalkanes, providing insights into the stability and decomposition pathways of compounds like this compound (Challis & Yousaf, 1991).
Enzymatic Synthesis
Kihumbu et al. (2002) reported on the enzymatic synthesis of stereoisomers of 1-phenylpropane-1,2-diol, demonstrating the potential for enzymatic methods in producing specific isomers of related compounds (Kihumbu et al., 2002).
Propriétés
IUPAC Name |
2-(hydroxymethyl)-2-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(7-12,8-13)9-4-2-1-3-5-9/h1-5,11-13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOHRYWQNVCEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516666 | |
| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4704-99-8 | |
| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol in the synthesis of single molecule magnets?
A: this compound (H3L) acts as a chelating ligand in the formation of tetranuclear iron(III) complexes, which exhibit SMM behavior. The deprotonated ligand (L3-) bridges three iron(III) ions, forming a propeller-like structure. [, , , ]
Q2: How does the presence of the pyrenyl group in a modified H3L ligand impact the properties of the resulting SMM?
A: Researchers functionalized H3L with a pyrenyl group to facilitate grafting of the SMM onto carbon nanotubes (CNTs). The pyrenyl group enables non-covalent π-stacking interactions with the CNT surface, allowing for controlled deposition of the SMM without significantly altering the CNT's conductance. []
Q3: Can the central iron(III) ion in these SMMs be substituted with other metal ions? What is the effect on the SMM properties?
A: Yes, studies have shown that replacing the central iron(III) ion with chromium(III) in the [Fe4(L)2(dpm)6] (Hdpm = dipivaloylmethane) SMM results in a new heterometallic complex, [Fe3Cr(L)2(dpm)6]. This substitution leads to a reduction in the magnetic anisotropy and a lower energy barrier for magnetization reversal, although SMM behavior is retained. []
Q4: How does the packing of SMMs on a surface influence their magnetic properties?
A: Computational studies using a combination of molecular mechanics (MM) and density functional theory (DFT) have demonstrated that the packing of SMMs, specifically [Fe4(L)2(dpm)6], on a gold (Au(111)) surface can influence their geometry and magnetic properties. Long-range and edge effects within the monolayer were shown to impact both the Fe4 structures and the orientations of their easy axes of magnetization. []
Q5: What are the potential advantages of using fluorinated β-diketonato ligands in the synthesis of SMMs?
A: Incorporating fluorinated β-diketonato ligands, such as pivaloyltrifluoroacetone (pta), can enhance the volatility and processability of the resulting SMMs. For example, the fluorinated complex [Fe4(L)2(pta)6] exhibits a lower sublimation temperature compared to its non-fluorinated counterpart, [Fe4(L)2(dpm)6], facilitating vapor-phase processing techniques. []
- Toward Mesoscale Properties of Self-Assembled Monolayers of SMM on Au(111): An Integrated Ad Hoc FF and DFT Study.
- Enhanced vapor-phase processing in fluorinated Fe4 single-molecule magnets.
- Single-molecule-magnet carbon-nanotube hybrids.
- Slow magnetic relaxation from hard-axis metal ions in tetranuclear single-molecule magnets.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



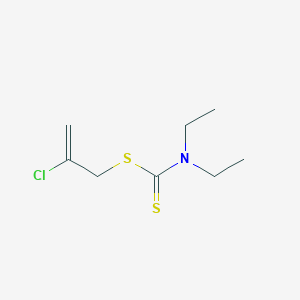

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

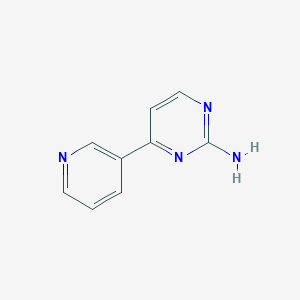
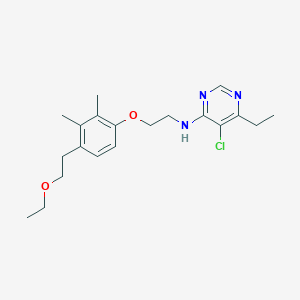
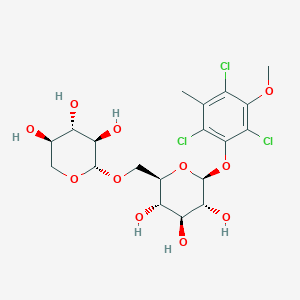
![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)


